6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The substitution of chlorine atoms in cyanuric chloride with morpholino and di-m-tolyl groups results in the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by nucleophiles such as amines.
Oxidation and Reduction: The triazine ring and its substituents can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can form condensation products with other reactive species, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, amines, and solvents like 1,4-dioxane and 1,2-dichloroethane. Reaction conditions often involve refluxing the reaction mixture to achieve high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further modified to obtain compounds with specific properties and applications .
Scientific Research Applications
6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aromatase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride include other 1,3,5-triazine derivatives such as:
- Hexamethylmelamine
- Hydroxymethylpentamethylmelamine
- 2-amino-4-morpholino-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on recent studies.
The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and appropriate amines in solvents such as 1,4-dioxane or 1,2-dichloroethane. The reaction conditions often involve refluxing to achieve high yields and purity.
Antiproliferative Effects
Recent studies have demonstrated that compounds with a similar triazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine structure was evaluated for their effects on breast cancer cell lines. Notably, the compound showed selective inhibition against the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous cells like MCF-10A .
Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines
Compound ID | Cell Line | GI50 (μM) | Selectivity |
---|---|---|---|
70 | MDA-MB231 | 0.06 | High |
73 | MDA-MB231 | 0.06 | High |
101 | MDA-MB231 | 0.06 | High |
- | MCF-10A | >20 | Low |
The mechanism underlying this selectivity appears to be linked to the structural features of the compounds. The presence of electron-donating groups in specific positions on the aromatic rings was found to enhance antiproliferative effects .
The biological activity of this compound is thought to involve inhibition of key enzymes associated with cancer progression. For instance, it may act as an inhibitor of aromatase and other enzymes involved in metabolic pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Analyzing the SAR within triazine derivatives reveals that modifications at specific positions can significantly impact biological activity. For example:
- Para-substituted phenyl groups at R1 with electron-donating groups enhance activity.
- Meta-substituted groups show less sensitivity to changes in R2 but still retain good antiproliferative effects .
Case Studies
A notable case study involved the evaluation of several triazine derivatives against prostate cancer cell lines (DU145). Compounds similar to 6-morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine demonstrated promising results in preliminary assessments, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-5-3-7-17(13-15)22-19-24-20(23-18-8-4-6-16(2)14-18)26-21(25-19)27-9-11-28-12-10-27;;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICNJDHMHOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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